molecular formula C15H13N5O3 B5609593 1-methyl-N-(8-methyl-5-quinolinyl)-4-nitro-1H-pyrazole-3-carboxamide

1-methyl-N-(8-methyl-5-quinolinyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B5609593
M. Wt: 311.30 g/mol
InChI Key: NTIUXZDVXKOVQI-UHFFFAOYSA-N
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Description

1-methyl-N-(8-methyl-5-quinolinyl)-4-nitro-1H-pyrazole-3-carboxamide belongs to a class of compounds known for their diverse biological activities. These compounds are of interest due to their potential applications in medicinal chemistry, especially in cancer therapy. Pyrazole and quinoline derivatives are particularly noted for their antiproliferative activities against various cancer cell lines (Şeyma Cankara Pirol et al., 2014).

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic components. For example, the synthesis of certain pyrazole and quinoline derivatives has been achieved through an asymmetric epoxidation approach and has involved the creation of various intermediate compounds (R. F. Heier et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds often exhibits interesting features like hydrogen-bonded chains and rings, contributing to their unique properties (J. Portilla et al., 2007).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including interactions with different reagents and conditions, leading to a variety of products with diverse properties. The chemical reactions often depend on the nature of the substituents and the reaction conditions (Y. A. Manaev et al., 1985).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and bonding, can be characterized using techniques like X-ray diffraction analysis. These analyses provide insights into their stability, solubility, and other physical characteristics (O. Y. Ozerova et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound’s molecular structure. These properties are crucial in determining the compound's suitability for various applications, particularly in medicinal chemistry (B. S. Holla et al., 2006).

properties

IUPAC Name

1-methyl-N-(8-methylquinolin-5-yl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-9-5-6-11(10-4-3-7-16-13(9)10)17-15(21)14-12(20(22)23)8-19(2)18-14/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIUXZDVXKOVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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